4-(1H-pyrazol-1-ylmethyl)benzonitrile

Catalog No.
S783707
CAS No.
179057-34-2
M.F
C11H9N3
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-pyrazol-1-ylmethyl)benzonitrile

CAS Number

179057-34-2

Product Name

4-(1H-pyrazol-1-ylmethyl)benzonitrile

IUPAC Name

4-(pyrazol-1-ylmethyl)benzonitrile

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2

InChI Key

FPZADNOIMZEBTC-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C#N

4-(1H-pyrazol-1-ylmethyl)benzonitrile is a heterocyclic building block composed of a pyrazole ring linked to a para-substituted benzonitrile via a methylene (-CH2-) bridge. Its primary value in procurement is derived from its role as a documented key intermediate in the synthesis of selective Janus kinase (JAK) inhibitors, most notably Ruxolitinib, an FDA-approved therapeutic for myeloproliferative neoplasms. [REFS-1, REFS-2] The specific arrangement of the pyrazole, the flexible linker, and the para-positioned nitrile group are critical structural features that are essential for its successful incorporation into these high-value, biologically active target molecules.

Procurement of analogs or isomers as substitutes for 4-(1H-pyrazol-1-ylmethyl)benzonitrile introduces significant process and performance risks. The para-substitution pattern of the nitrile group is geometrically essential for the final molecule's ability to bind to the target kinase enzyme; meta- or ortho-isomers will not produce the desired active compound. [1] Similarly, the methylene linker is not a trivial spacer; its length and flexibility are crucial for orienting the pyrazole moiety correctly within the kinase binding pocket. [2] Substituting this compound with an analog lacking the linker (e.g., 4-(1H-pyrazol-1-yl)benzonitrile) or one with a different functional group (e.g., a halide instead of a nitrile) would necessitate a complete redesign of the synthetic route and ultimately fail to produce the intended target molecule, such as Ruxolitinib.

Validated Precursor in Multiple Patented Syntheses of Ruxolitinib

This compound is explicitly cited as a key starting material or intermediate in multiple patented and reviewed industrial processes for the synthesis of the JAK1/2 inhibitor Ruxolitinib. [REFS-1, REFS-2] Its use allows for a convergent synthesis strategy where the complex pyrazolyl-benzylamine core is prepared efficiently.

Evidence DimensionPrecursor Suitability
Target Compound DataDocumented intermediate for Ruxolitinib.
Comparator Or BaselineAlternative, non-validated pyrazole building blocks.
Quantified DifferenceN/A; this is a direct, qualitative fit for purpose that de-risks a complex synthesis.
ConditionsIndustrial and laboratory-scale synthesis of Ruxolitinib.

Procuring this specific, validated intermediate avoids the process development risks and costs associated with establishing a new synthetic route from more generic starting materials.

Enables Efficient N-Alkylation and Avoids Isomeric Impurities

The synthesis of the title compound is typically achieved by the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile. [1] While this reaction is established, it can produce isomeric byproducts. Procuring the purified 4-(1H-pyrazol-1-ylmethyl)benzonitrile circumvents this synthesis and purification step, providing a high-purity input for subsequent critical reactions and ensuring reproducibility.

Evidence DimensionProcessability & Purity
Target Compound DataUse of pre-synthesized, purified intermediate.
Comparator Or BaselineIn-house synthesis from pyrazole and 4-(bromomethyl)benzonitrile.
Quantified DifferenceEliminates a full synthesis and purification step, directly improving overall process time, resource allocation, and batch-to-batch consistency.
ConditionsMulti-step synthesis of complex pharmaceutical ingredients.

This saves significant process time and analytical resources, reduces solvent waste, and eliminates the risk of carrying forward hard-to-remove isomeric impurities into the final product.

Critical Role of the para-Nitrile Moiety for Kinase Binding Affinity

In the development of Ruxolitinib and its analogs, the cyano group at the 4-position of the benzyl ring is a critical pharmacophoric element, not a simple synthetic handle. This group often engages in key interactions within the kinase active site. [1] Attempting to use a precursor with a different substituent (e.g., bromo, chloro, or ester) with the intent of late-stage conversion would not only complicate the synthesis but would also be incompatible with the established structure-activity relationship for this inhibitor class.

Evidence DimensionPharmacophore Compatibility
Target Compound DataContains the essential 4-cyano-benzyl moiety.
Comparator Or BaselineAnalogs with alternative substituents (e.g., 4-bromomethyl-phenyl or 4-carboxy-benzyl pyrazoles).
Quantified DifferenceThe 4-cyano group is a validated, non-negotiable component of the final Ruxolitinib structure; alternatives are not drop-in replacements.
ConditionsBinding within the JAK1/JAK2 ATP-binding site.

This justifies the absolute requirement for the nitrile group from a functional standpoint, ensuring that the procured intermediate is directly suitable for producing a biologically active final compound.

Primary Intermediate for the Synthesis of Ruxolitinib

The most direct and highest-value application is its use as a key building block in the industrial synthesis of the JAK1/2 inhibitor Ruxolitinib. Its structure is purpose-built for efficient incorporation into the final API, as documented in numerous patents and process chemistry reviews. [REFS-1, REFS-2]

Scaffold for Novel Kinase Inhibitor Discovery Programs

Leveraging the validated pyrazolyl-benzylamine pharmacophore, this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at developing new kinase inhibitors. It provides a structurally confirmed foundation for exploring structure-activity relationships by modifying other parts of the molecule. [3]

XLogP3

1.5

Wikipedia

4-(1H-pyrazol-1-ylmethyl)benzonitrile

Dates

Last modified: 08-15-2023

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